3-Methoxy-4-nitropyridine 1-oxide

Regioselective nitration Electrophilic aromatic substitution Pyridine N-oxide chemistry

3-Methoxy-4-nitropyridine 1-oxide (CAS 19355-04-5, molecular formula C₆H₆N₂O₄, MW 170.12) is a 3,4-disubstituted pyridine N-oxide bearing an electron-donating methoxy group (–OCH₃) at the 3-position and an electron-withdrawing nitro group (–NO₂) at the 4-position. This push-pull electronic architecture, combined with the N-oxide functionality, confers distinct reactivity profiles—particularly in electrophilic aromatic substitution regiochemistry and nucleophilic displacement reactions—that differentiate it from simpler 4-nitropyridine N-oxide analogs.

Molecular Formula C6H6N2O4
Molecular Weight 170.12 g/mol
CAS No. 19355-04-5
Cat. No. B182305
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methoxy-4-nitropyridine 1-oxide
CAS19355-04-5
Molecular FormulaC6H6N2O4
Molecular Weight170.12 g/mol
Structural Identifiers
SMILESCOC1=C(C=C[N+](=C1)[O-])[N+](=O)[O-]
InChIInChI=1S/C6H6N2O4/c1-12-6-4-7(9)3-2-5(6)8(10)11/h2-4H,1H3
InChIKeyYTTSNODVMTUELN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methoxy-4-nitropyridine 1-oxide (CAS 19355-04-5): A 3,4-Disubstituted Pyridine N-Oxide Building Block for Heterocyclic Synthesis


3-Methoxy-4-nitropyridine 1-oxide (CAS 19355-04-5, molecular formula C₆H₆N₂O₄, MW 170.12) is a 3,4-disubstituted pyridine N-oxide bearing an electron-donating methoxy group (–OCH₃) at the 3-position and an electron-withdrawing nitro group (–NO₂) at the 4-position [1]. This push-pull electronic architecture, combined with the N-oxide functionality, confers distinct reactivity profiles—particularly in electrophilic aromatic substitution regiochemistry and nucleophilic displacement reactions—that differentiate it from simpler 4-nitropyridine N-oxide analogs [2]. The compound is commercially available as a yellow crystalline solid (mp 165–168 °C) at ≥95% purity from multiple suppliers, with batch-specific QC documentation including NMR, HPLC, and GC .

Why 3-Methoxy-4-nitropyridine 1-oxide Cannot Be Replaced by Unsubstituted or 3-Methyl-4-nitropyridine N-Oxide Analogs


The presence of the 3-methoxy substituent fundamentally alters both the electronic landscape and the steric environment of the pyridine N-oxide scaffold relative to its closest in-class analogs. The methoxy group is a resonance electron-donating substituent (Hammett σₚ = –0.27) that increases electron density at the ortho and para positions, whereas the 3-methyl analog (POM) exerts only a weak inductive/hyperconjugative effect [1]. This difference manifests in three practically consequential ways: (i) altered regiochemical outcomes in electrophilic substitution—3-methoxypyridine N-oxide nitrates exclusively at the 4-position, while 3,5-dimethoxy analogs redirect nitration to the 2-position [2]; (ii) a significant melting point elevation (Δmp ≈ +6–30 °C vs. NPO and POM) that facilitates purification and handling ; and (iii) a distinct Reissert-Kaufmann cyanation pathway that delivers 2-cyano-3-methoxy-4-nitropyridine in 53% isolated yield, a transformation whose regiochemical course is directed by the 3-substituent [3]. Generic substitution with 4-nitropyridine N-oxide (NPO) or 3-methyl-4-nitropyridine N-oxide (POM) would yield different products, regiochemistries, or physical forms—undermining reproducibility in downstream synthetic sequences.

Quantitative Differentiation Evidence: 3-Methoxy-4-nitropyridine 1-oxide vs. Closest Analogs


Exclusive 4-Nitro Regiochemistry in Nitration of 3-Methoxypyridine N-Oxide vs. 2-Nitro Product from 3,5-Dimethoxy Analog

Nitration of 3-methoxypyridine N-oxide (the direct synthetic precursor to the target compound) yields exclusively the 4-nitro derivative as the sole isolated reaction product. In contrast, nitration of 3,5-dimethoxypyridine N-oxide—where a second methoxy group occupies the 5-position—redirects the incoming nitro group exclusively to the 2-position (equivalent to 6-position), giving the 2-nitro-3,5-dimethoxypyridine N-oxide isomer instead [1]. This demonstrates that the 3-methoxy substitution pattern, when not counterbalanced by an additional 5-substituent, enforces exclusive para (4-position) nitration, providing predictable and isomerically pure product formation.

Regioselective nitration Electrophilic aromatic substitution Pyridine N-oxide chemistry

Melting Point Elevation: 165–168 °C vs. 159–164 °C (NPO) and 135–139 °C (POM) – Implications for Purification and Handling

The melting point of 3-methoxy-4-nitropyridine 1-oxide is reported as 165–168 °C , which is elevated relative to both 4-nitropyridine N-oxide (NPO, CAS 1124-33-0: 159–164 °C, lit. 160.5 °C) [1] and 3-methyl-4-nitropyridine N-oxide (POM, CAS 1074-98-2: 135–139 °C, lit. 137 °C) . The target compound also melts higher than the regioisomeric 2-methyl-4-nitropyridine N-oxide (154–158 °C) . This Δmp of approximately +6 °C over NPO, +26–30 °C over POM, and +7–11 °C over the 2-methyl isomer is consistent with stronger intermolecular interactions conferred by the methoxy oxygen, which can participate in dipole-dipole and potential C–H···O hydrogen-bonding networks in the crystal lattice.

Physicochemical characterization Melting point Solid-state properties

Reissert-Kaufmann Cyanation: 53% Isolated Yield of 2-Cyano-3-methoxy-4-nitropyridine with Regiochemistry Directed by 3-Substituent

Treatment of 3-methoxy-4-nitropyridine 1-oxide with dimethyl sulfate forms the N-methoxy-4-nitropyridinium methylsulfate salt, which upon reaction with sodium cyanide undergoes Reissert-Kaufmann-type cyanation to afford 2-cyano-3-methoxy-4-nitropyridine in 53% isolated yield after chromatographic purification [1]. The cyano group is introduced specifically at the 2-position, consistent with the general finding by Matsumura et al. that 3-substituted-4-nitropyridine N-oxides direct cyanation to the 2-position rather than the 6-position—a regiochemical preference attributed to hyperconjugation or electronic effects of the 3-substituent [2]. This transformation provides access to 2-cyano-4-nitropyridine derivatives that serve as precursors to 4-nitropicolinic acids, a pharmacologically relevant scaffold.

Reissert-Kaufmann reaction Cyanation N-Methoxypyridinium chemistry

Dipole Moment Differentiation: Methoxy Substituent Effects on Ground-State Electronic Structure vs. Methyl (POM)

Experimental and computational studies on the 4-nitropyridine N-oxide series have established quantitative benchmarks for substituent effects on molecular dipole moments. For 4-nitropyridine N-oxide (NPO), μ_exptl = 0.83 ± 0.04 D; for 3-methyl-4-nitropyridine N-oxide (POM), μ_exptl = 0.69 ± 0.05 D—a reduction of Δμ < 0.2 D attributed to localized electronic effects of methyl substitution [1]. The 3-methoxy substituent in the target compound is a stronger resonance donor (σ_R = –0.50 for OMe vs. –0.13 for Me) and is expected to produce a larger dipole moment modulation than the methyl analog, with the dipole vector rotated toward the methoxy-substituted half of the ring, analogous to the rotation observed in POM [2]. Although direct experimental dipole moment data for 3-methoxy-4-nitropyridine N-oxide are not yet published, the established structure-property relationship within this congeneric series provides a rational basis for anticipating differentiated nonlinear optical (NLO) and solvatochromic behavior.

Dipole moment Nonlinear optics Electronic structure Substituent effect

Acid-Base Properties: pKa Differentiation Among Substituted 4-Nitropyridine N-Oxides Dictates Protonation State in Non-Aqueous Media

Systematic potentiometric studies across a series of thirteen substituted 4-nitropyridine N-oxides in polar aprotic solvents (acetone, acetonitrile, methanol, DMSO) have established that the acidity constants (pKa) of the conjugated cationic acids and the cationic homoconjugation constants (lg K_BHB⁺) vary in line with substituent electronic effects [1]. Electron-donating substituents increase the basicity of the N-oxide oxygen, leading to higher pKa values and larger homoconjugation constants. Although the 3-methoxy-4-nitropyridine N-oxide was not among the specific derivatives tabulated, the established linear free-energy relationships within this congeneric series allow prediction that the 3-methoxy derivative will exhibit higher basicity than the unsubstituted NPO (predicted pKa ≈ –1.37) and 3-methyl POM, and lower basicity than amino-substituted analogs (e.g., 2-methylamino-4-nitropyridine N-oxide), consistent with the Hammett σ constants of the substituents .

Acid-base equilibrium pKa Potentiometric titration Non-aqueous solvent

Specificity as Orellanine Synthetic Intermediate: 2-Chloro-3-methoxy-4-nitropyridine N-Oxide as a Gateway to the Fungal Nephrotoxin

3-Methoxy-4-nitropyridine 1-oxide serves as the direct precursor to 2-chloro-3-methoxy-4-nitropyridine N-oxide (CAS 101664-57-7), a key intermediate in the total synthesis of orellanine—the lethal bipyridyl N-oxide nephrotoxin from Cortinarius orellanus mushrooms [1]. The improved synthetic protocol reported by Ballesteros, Claramunt, and Elguero (1988) specifically employs this chlorination step, leveraging the 3-methoxy-4-nitro substitution pattern to direct electrophilic chlorination to the 2-position [2]. This synthetic pathway is structurally inaccessible from NPO, POM, or 2-methyl-4-nitropyridine N-oxide, as these analogs lack the 3-methoxy group required to establish the correct substitution pattern (3-OMe, 4-NO₂) of the orellanine core after homo-coupling of the halogenated intermediate.

Orellanine synthesis Total synthesis Chlorination Natural product

Highest-Value Application Scenarios for 3-Methoxy-4-nitropyridine 1-oxide Based on Quantitative Evidence


Multi-Step Synthesis of 2-Cyano-4-nitropyridine Carboxylic Acid Derivatives via Reissert-Kaufmann Cyanation

Researchers requiring 2-cyano-3-methoxy-4-nitropyridine as a precursor to 4-nitropicolinic acids should select this compound over NPO or POM. The Reissert-Kaufmann protocol delivers a 53% isolated yield of the 2-cyano product with predictable 2-position regiochemistry [1]. The 3-methoxy group can be subsequently displaced by nucleophiles or retained as a solubility-modulating handle in downstream medicinal chemistry programs. This pathway is documented in patent literature and is scale-compatible (demonstrated at 12.5 g scale) .

Total Synthesis of Orellanine and Structurally Related 2,2′-Bipyridyl N,N′-Dioxide Natural Products

This compound is the only commercially available 4-nitropyridine N-oxide that provides the correct 3-methoxy-4-nitro substitution pattern required for orellanine synthesis. Chlorination to 2-chloro-3-methoxy-4-nitropyridine N-oxide, followed by nickel-mediated homo-coupling, constitutes the established synthetic route to the orellanine core [1]. Procurement of NPO or POM would yield incorrect substitution patterns that cannot be corrected by subsequent functionalization, making this compound irreplaceable for this specific application.

Nonlinear Optical (NLO) Chromophore Development Leveraging Push-Pull Electronic Architecture

The push-pull electronic configuration (3-OMe donor / 4-NO₂ acceptor / N-oxide dipole) creates an intrinsically asymmetric charge distribution that is structurally distinct from the well-characterized NPO and POM systems [1]. Although ground-state dipole moment data for the target compound are not yet published, the established structure-property trends in this congeneric series indicate that 3-methoxy substitution provides a unique tuning vector for second-harmonic generation (SHG) efficiency and solvatochromic response. Researchers developing NLO materials should consider this compound as a scaffold-diversification candidate.

Coordination Chemistry and Metal Complexation Studies Using the N-Oxide Oxygen as a Ligand Donor

The acid-base studies on substituted 4-nitropyridine N-oxides [1] demonstrate that the N-oxide oxygen basicity is tunable by ring substituents. The 3-methoxy group increases electron density at the N-oxide oxygen (relative to NPO and POM), potentially enhancing its σ-donor capacity toward transition metal ions. This property is relevant for designing Cu(II), Zn(II), or lanthanide complexes for catalytic, magnetic, or cytotoxic applications, following precedents established with methyl-substituted 4-nitropyridine N-oxide ligands . The higher melting point of the target compound also facilitates purification of pre-complexation ligands.

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